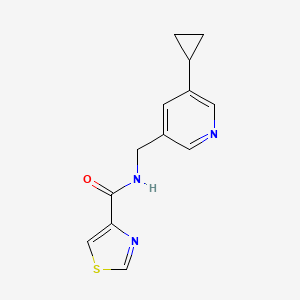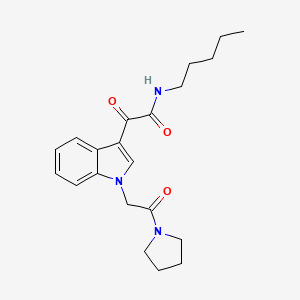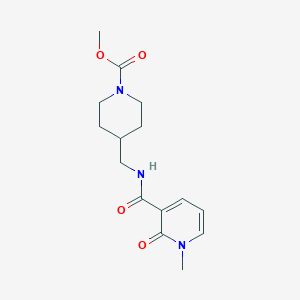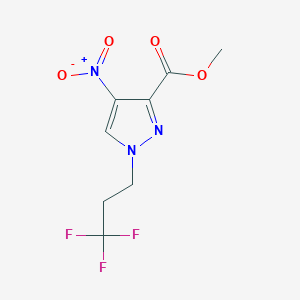![molecular formula C17H22N2O2 B2644611 N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide CAS No. 851404-41-6](/img/structure/B2644611.png)
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide
カタログ番号 B2644611
CAS番号:
851404-41-6
分子量: 286.375
InChIキー: WQBPJNDPAQFCRH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives has been studied extensively. For example, a photocatalytic approach has been used for the synthesis of quinolin-2(1H)-ones from easily available quinoline-N-oxides . This method is reagent-free, highly atom economical, and provides an efficient greener alternative to all conventional synthesis .Molecular Structure Analysis
The molecular structure of “N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide” can be represented by the formula C22H18N2O3 . The InChI representation of the molecule isInChI=1S/C22H18N2O3/c1- 15- 9- 10- 16- 13- 17 (21 (25) 23- 19 (16) 12- 15) 14- 24 (18- 6- 3- 2- 4- 7- 18) 22 (26) 20- 8- 5- 11- 27- 20/h2- 13H,14H2,1H3, (H,23,25) . Chemical Reactions Analysis
The reactivity of quinoline derivatives has been explored in various studies. For instance, the reaction of a quinoline derivative with hydrazine led to pyrazolinone . Under PTC conditions, the ketone was reacted with chloroacetonitrile, diethyl malonate, ethyl cyanoacetate, malononitrile, and cyanoacetamide to give various products .Physical And Chemical Properties Analysis
The average mass of “N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide” is 358.391 and its mono-isotopic mass is 358.13174 . More detailed physical and chemical properties could not be found in the retrieved papers.科学的研究の応用
Thermal Degradation Studies
- Thermal Degradation Analysis of Synthetic Cannabinoids: Research on the thermal degradation of synthetic cannabinoids, such as Quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC), during gas chromatography–mass spectrometry (GC–MS) analysis highlights the challenges in analyzing such compounds due to their instability under high-temperature conditions. This study provides insights into the decomposition products formed and suggests methods to minimize degradation for accurate analysis (Tsujikawa et al., 2014).
Antimicrobial and Antifungal Activity
- Antimicrobial Activity of Quinoxalines: A theoretical study on quinoxalines as corrosion inhibitors revealed their potential for inhibiting copper corrosion in nitric acid, indicating the versatility of quinoxaline derivatives in various applications, including as antimicrobial agents (Zarrouk et al., 2014).
- Evaluation of Novel Quinolines for Antiplasmodial and Antifungal Activity: Research involving the synthesis of functionalized aminoquinolines showed moderate to potent activity against Plasmodium falciparum and certain fungal strains, highlighting the therapeutic potential of such derivatives in malaria and fungal infections (Vandekerckhove et al., 2015).
Neuroprotection and Disease Treatment
- Neuroprotective Properties of Quinoxalinedione Derivatives: The study of 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), a quinoxalinedione antagonist, demonstrates its potent and selective inhibition of the non-NMDA glutamate receptor, offering protection against global ischemia. This suggests the compound's relevance in neuroprotective strategies (Sheardown et al., 1990).
Radiosensitization in Cancer Therapy
- Dual PI3K/mTOR Inhibition for Radiosensitization: Research on NVP-BEZ235, a dual phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor, reveals its effectiveness in radiosensitizing various cancer cell lines by interfering with DNA damage repair after radiation. This highlights the compound's potential in enhancing cancer treatment efficacy (Cerniglia et al., 2012).
特性
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-4-5-16(20)18-9-8-14-11-13-7-6-12(2)10-15(13)19-17(14)21/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBPJNDPAQFCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCC1=CC2=C(C=C(C=C2)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![7-(4-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2644531.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2644532.png)




![3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2644539.png)
![3-((Benzyloxy)methyl)-4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2644541.png)
![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2644542.png)


![3-[(2S)-oxolan-2-yl]propanoic acid](/img/structure/B2644549.png)
